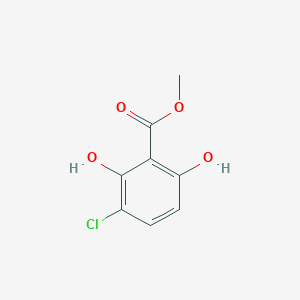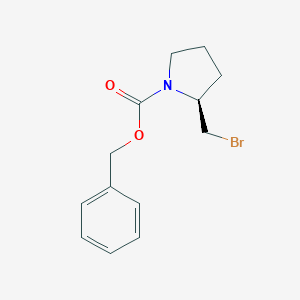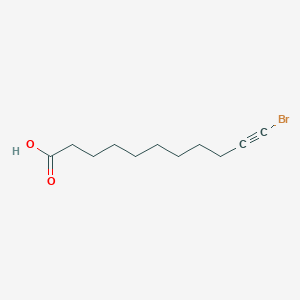
11-bromoundec-10-ynoic Acid
概要
説明
11-bromoundec-10-ynoic acid, also known as 11-BrUndec-10-Ynoic Acid (11-BrU), is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of undecylenic acid and is commonly used as a tool for studying protein-protein interactions.
作用機序
The mechanism of action of 11-BrU involves the covalent modification of cysteine residues in proteins. The resulting adducts can then be used to crosslink interacting proteins, which can be visualized using techniques such as SDS-PAGE and Western blotting. This technique has been shown to be highly specific and can be used to identify even weak protein-protein interactions.
生化学的および生理学的効果
The biochemical and physiological effects of 11-BrU are largely dependent on the proteins being studied. However, it has been shown to be a highly specific and effective tool for studying protein-protein interactions. Additionally, it has been shown to be non-toxic to cells at concentrations typically used in experiments.
実験室実験の利点と制限
One of the major advantages of 11-BrU is its specificity for cysteine residues in proteins. This makes it a highly effective tool for studying protein-protein interactions. Additionally, it is non-toxic to cells at concentrations typically used in experiments. However, one of the limitations of 11-BrU is that it can only be used to study proteins that contain cysteine residues. Additionally, it can be difficult to interpret results from experiments using 11-BrU, as the covalent modification of cysteine residues can affect protein function.
将来の方向性
There are several future directions for research involving 11-BrU. One potential area of study is the development of new techniques for visualizing protein-protein interactions using 11-BrU. Additionally, researchers may explore the use of 11-BrU in studying interactions between proteins and other biomolecules, such as nucleic acids. Finally, there is potential for the development of new derivatives of 11-BrU that can be used to study specific protein-protein interactions.
科学的研究の応用
11-BrU has been widely used as a tool for studying protein-protein interactions. It works by covalently modifying cysteine residues in proteins, which can then be used to crosslink interacting proteins. This technique, known as the covalent trapping method, has been used to study a wide range of protein-protein interactions, including those involved in cell signaling, DNA repair, and viral infection.
特性
CAS番号 |
13030-63-2 |
|---|---|
製品名 |
11-bromoundec-10-ynoic Acid |
分子式 |
C11H17BrO2 |
分子量 |
261.15 g/mol |
IUPAC名 |
11-bromoundec-10-ynoic acid |
InChI |
InChI=1S/C11H17BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-7,9H2,(H,13,14) |
InChIキー |
QLHALQHHPFSYOE-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)O)CCCC#CBr |
正規SMILES |
C(CCCCC(=O)O)CCCC#CBr |
同義語 |
11-BroMo-10-undecynoic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


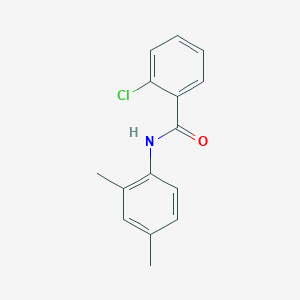






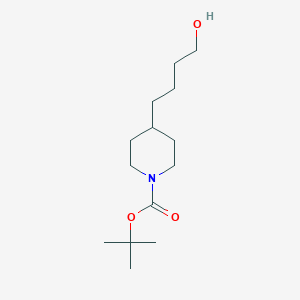
![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)

